molecular formula C14H21NO B8177244 2-(2,6-Diisopropylphenyl)acetamide

2-(2,6-Diisopropylphenyl)acetamide

Cat. No.: B8177244
M. Wt: 219.32 g/mol
InChI Key: NIKFQKLDMBBGEQ-UHFFFAOYSA-N
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Description

2-(2,6-Diisopropylphenyl)acetamide is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions, and an acetamide group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diisopropylphenyl)acetamide typically involves the acylation of 2,6-diisopropylaniline with acetic anhydride. The reaction is carried out at room temperature, and the product is isolated with a good yield . The reaction can be represented as follows:

2,6-Diisopropylaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2,6-Diisopropylaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2,6-Diisopropylaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diisopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-(2,6-diisopropylphenyl)ethylamine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,6-Diisopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Diisopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenyl)acetamide
  • 2-(2,6-Difluorophenyl)acetamide
  • 2-(2,6-Dichlorophenyl)acetamide

Uniqueness

2-(2,6-Diisopropylphenyl)acetamide is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can provide steric protection and enhance the compound’s stability in certain reactions .

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14(15)16/h5-7,9-10H,8H2,1-4H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKFQKLDMBBGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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